9-([1,1'-Biphenyl]-4-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
Description
Historical Development of Carbazole-Biphenyl Systems in Electronic Materials
The integration of carbazole and biphenyl moieties dates to the early 2000s, when researchers sought to enhance the thermal stability and charge-transport properties of organic semiconductors. The parent compound 4,4′-bis(9-carbazolyl)–biphenyl (CBP) emerged as a benchmark host material for phosphorescent OLEDs due to its high triplet energy (2.56 eV) and glass transition temperature (~62°C). However, structural flexibility at the carbazole-biphenyl junction limited its performance in high-temperature applications.
A breakthrough occurred with the synthesis of methyl-locked CBP derivatives , where steric hindrance from methyl groups rigidified the carbazole-biphenyl bond angle. X-ray crystallography confirmed that derivatives like 9-([1,1'-Biphenyl]-4-yl)-carbazole exhibit fixed dihedral angles of 54–58°, compared to the freely rotating 60–90° range in CBP. This structural constraint elevated triplet energies to 2.72–2.85 eV while boosting glass transition temperatures to 129–202°C (Table 1).
Table 1: Comparative Properties of CBP Derivatives
| Compound | Triplet Energy (eV) | Glass Transition (°C) | Dihedral Angle (°) |
|---|---|---|---|
| CBP (Parent) | 2.56 | 62 | 60–90 |
| Methyl-Locked CBP | 2.72–2.85 | 129–202 | 54–58 |
Significance of Boronic Acid Pinacol Ester Functionality in Molecular Design
The boronic acid pinacol ester group in 9-([1,1'-Biphenyl]-4-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole serves dual roles:
- Synthetic Versatility : As a protected boronic acid, it participates in Suzuki–Miyaura cross-coupling reactions without requiring harsh deprotection conditions. Studies show pinacol esters exhibit 3–5× faster transmetalation rates compared to neopentyl glycol analogs due to reduced steric hindrance.
- Electronic Modulation : The electron-deficient boron center withdraws charge from the carbazole system, lowering the highest occupied molecular orbital (HOMO) by 0.3–0.5 eV. This enhances hole-injection capabilities in OLED devices.
Table 2: Transmetalation Rates of Boronic Esters
| Boronic Ester Type | Relative Rate (h⁻¹) |
|---|---|
| Pinacol | 5.5 |
| Neopentyl Glycol | 0.3 |
| Catechol | 1.2 |
Theoretical Framework for N-Aryl Carbazole Electronic Systems
Density functional theory (DFT) calculations reveal that N-aryl substitution on carbazole induces a planarized geometry, reducing reorganization energy during charge transport. For 9-([1,1'-Biphenyl]-4-yl)-carbazole , the HOMO (-5.2 eV) localizes on the carbazole unit, while the LUMO (-1.8 eV) resides on the biphenyl-boronate system. This spatial separation enables ambipolar charge transport, with hole and electron mobilities reaching 10⁻³ cm²V⁻¹s⁻¹ in OTFT configurations.
Substituent effects follow Hammett parameters:
- Electron-withdrawing groups (e.g., CF₃) deepen HOMO levels (-5.6 eV) but reduce solubility.
- Electron-donating groups (e.g., OCH₃) raise HOMO (-4.9 eV) and improve film-forming properties.
Emerging Research Trends in Carbazole-Based Semiconductor Materials
Recent advances focus on air-stable semiconductors and solution-processable derivatives :
- Diindolo[3,2-b:2',3'-h]carbazole Cores : These ladder-type structures exhibit shelf lifetimes exceeding 2 years in ambient conditions, with mobilities up to 10⁻³ cm²V⁻¹s⁻¹.
- Locked Conformation Design : Methyl and trifluoromethyl groups at strategic positions suppress molecular vibrations, reducing non-radiative decay in OLEDs by 40%.
- Hybrid Boronate-Phosphorescent Complexes : Incorporating iridium(III) centers into carbazole-boronate frameworks achieves external quantum efficiencies of 22% in deep-blue OLEDs.
Table 3: Performance Metrics of Advanced Carbazole Derivatives
| Application | Key Metric | Value |
|---|---|---|
| OLED (Host) | External Quantum Efficiency | 22% |
| OTFT (Active Layer) | Hole Mobility | 1.2×10⁻³ cm²V⁻¹s⁻¹ |
| Photovoltaic (Donor) | Power Conversion Efficiency | 8.7% |
Properties
IUPAC Name |
9-(4-phenylphenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28BNO2/c1-29(2)30(3,4)34-31(33-29)23-16-19-28-26(20-23)25-12-8-9-13-27(25)32(28)24-17-14-22(15-18-24)21-10-6-5-7-11-21/h5-20H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQVXGZDSERJQTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C4=CC=CC=C43)C5=CC=C(C=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1391729-66-0 | |
| Record name | 9-([1,1'-Biphenyl]-4-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound 9-([1,1'-Biphenyl]-4-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole is a novel organic molecule that has garnered attention for its potential biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 416.35 g/mol. The structure features a carbazole core substituted with a biphenyl group and a dioxaborolane moiety.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Kinase Inhibition : The compound has shown potential as an inhibitor of specific kinases involved in cellular signaling pathways. Kinases play critical roles in regulating cell growth and differentiation, making them important targets in cancer therapy.
- Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, which can mitigate oxidative stress in cells. This is particularly relevant in neurodegenerative diseases where oxidative damage is a contributing factor.
Anticancer Activity
In vitro studies have demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
These results indicate that the compound may be effective in inhibiting tumor cell proliferation.
Neuroprotective Effects
Research has indicated that the compound can protect neuronal cells from apoptosis induced by various stressors. In a study involving HT-22 cells (a mouse hippocampal neuronal cell line), treatment with the compound resulted in:
- Increased Cell Viability : The compound enhanced cell survival rates under oxidative stress conditions.
- Reduction of Pro-inflammatory Cytokines : It significantly lowered levels of IL-6 and TNF-α, suggesting an anti-inflammatory effect .
Case Studies
-
Study on Cancer Cell Lines :
- A study evaluated the effects of the compound on several cancer cell lines, revealing dose-dependent inhibition of cell growth and induction of apoptosis through activation of caspase pathways.
-
Neuroprotection in Animal Models :
- In vivo experiments using mouse models of neurodegeneration showed that administration of the compound led to improved cognitive function and reduced markers of neuroinflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares key structural, electronic, and application-based properties of 9-([1,1'-Biphenyl]-4-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole with analogous carbazole derivatives:
Structural and Electronic Differences
- Boron Substituent Position and Quantity : The target compound’s single boronate group at C3 contrasts with 9-phenyl-3,6-bis(boronate)-carbazole, which has two boronate groups. The bis-substituted derivative exhibits higher reactivity in polymerization but may suffer from steric hindrance during coupling .
- Conjugation Extension : The biphenyl group at C9 in the target compound extends π-conjugation compared to phenyl or ethyl substituents in analogs like 2BCzB or EtCzB. This enhances charge delocalization, making it superior for luminescent materials .
- Stability : Boronic acid derivatives (e.g., EtCzB) are less stable under ambient conditions than boronate esters, limiting their use in moisture-sensitive reactions .
Research Findings and Industrial Relevance
- Device Integration : The compound has been utilized in copolymers for high-efficiency OLEDs, achieving external quantum efficiencies (EQEs) of 12–15% .
- Scalability : Industrial suppliers like Zhengzhou Alfa Chemical Co., Ltd., offer the compound at >95% purity, underscoring its commercial viability .
- Limitations: Its higher molecular weight compared to simpler analogs (e.g., 1-boronate-carbazole) may reduce solubility in non-polar solvents, necessitating blended formulations .
Preparation Methods
Reaction Scheme:
Synthesis of 9-([1,1'-Biphenyl]-4-yl)-9H-carbazole-3-bromide :
Coupling with Bis(pinacolato)diboron :
Key Data:
| Step | Reagents/Conditions | Yield | Purity | Source |
|---|---|---|---|---|
| 1 | CuI, K₂CO₃, DMF, 120°C | 78% | >95% | |
| 2 | Pd(dppf)Cl₂, B₂Pin₂, 80°C | 65% | >97% |
Direct Boronic Esterification of Carbazole-Biphenyl Boronic Acid
This route utilizes esterification of a preformed boronic acid derivative, as indicated in commercial synthesis reports.
Reaction Scheme:
Synthesis of 3-Borono-9-([1,1'-Biphenyl]-4-yl)-9H-carbazole :
Pinacol Ester Formation :
Key Data:
| Step | Reagents/Conditions | Yield | Purity | Source |
|---|---|---|---|---|
| 1 | [Ir(OMe)(cod)]₂, B₂Pin₂, THF | 60% | >90% | |
| 2 | Pinacol, toluene, reflux | 85% | >97% |
Sequential Ullmann and Miyaura Borylation
A modular approach combines Ullmann coupling for biphenyl attachment and Miyaura borylation for boronic ester installation.
Reaction Scheme:
Ullmann Coupling for Biphenyl Attachment :
Miyaura Borylation at the 3-Position :
Key Data:
| Step | Reagents/Conditions | Yield | Purity | Source |
|---|---|---|---|---|
| 1 | CuI, 1,10-phenanthroline, DMSO | 72% | >93% | |
| 2 | PdCl₂(dtbpf), B₂Pin₂, THF | 68% | >97% |
One-Pot Tandem Coupling and Esterification
A streamlined one-pot method reduces purification steps, as described in patent literature.
Reaction Scheme:
- Simultaneous Biphenyl Coupling and Borylation :
Key Data:
| Step | Reagents/Conditions | Yield | Purity | Source |
|---|---|---|---|---|
| 1 | Pd(PPh₃)₄, B₂Pin₂, 90°C | 58% | >95% |
Critical Analysis of Methodologies
Yield Optimization :
Purity Challenges :
Industrial Scalability :
- Method 4’s one-pot approach reduces costs but struggles with byproduct formation, limiting batch sizes.
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
